Bicisate dihydrochloride

Beschreibung

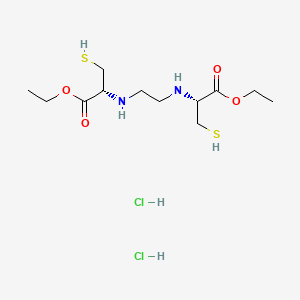

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKASNZKRIQURIX-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046656 | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-58-2 | |

| Record name | Bicisate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicisate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICISATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B005P07V07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Bicisate Dihydrochloride

Precursor Chemistry and Synthetic Pathways

The synthesis of Bicisate (B1666976) dihydrochloride (B599025) begins with the amino acid L-cysteine and proceeds through the formation of an esterified dimer, which is then converted into its dihydrochloride salt.

Dimerization of L-Cysteine Ethyl Ester to N,N'-1,2-Ethylenediylbis-L-Cysteinate Diethyl Ester (ECD)

The foundational precursor for Bicisate is L-cysteine ethyl ester. The synthesis typically starts with L-cysteine, which is esterified with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride to produce L-cysteine ethyl ester hydrochloride. chemicalbook.com To proceed with the dimerization, the free base, L-cysteine ethyl ester, is generated from its hydrochloride salt, often by basification with a suitable base like triethylamine. iaea.orgprepchem.com

The core reaction is the dimerization of two molecules of L-cysteine ethyl ester with a bridging agent. This process forms the free base of Bicisate, which is known as N,N'-1,2-ethylenediylbis-L-cysteinate diethyl ester (ECD). drugbank.com The dimerization connects the nitrogen atoms of the two cysteine ester molecules via an ethylene (B1197577) bridge.

Protonation and Dihydrochloride Salt Formation

Once the ECD free base is synthesized and purified, it is converted to its more stable salt form. This is achieved through protonation by treating the ECD base with concentrated hydrochloric acid under controlled conditions. This reaction adds two protons to the molecule's two basic nitrogen atoms, forming the dihydrochloride salt, Bicisate dihydrochloride (ECD·2HCl). nih.gov This salt form is typically a lyophilized (freeze-dried) powder, which enhances its stability for storage and subsequent use in radiopharmaceutical kits. nih.govnih.gov

The table below details the typical composition of a nonradioactive kit vial containing this compound, illustrating the final formulation after synthesis.

Table 1: Composition of a this compound Vial (Vial A)

| Component | Quantity | Purpose |

|---|---|---|

| This compound | 0.9 mg | Active Pharmaceutical Ingredient |

| Mannitol (B672) | 24 mg | Bulking agent for lyophilization |

| Disodium (B8443419) Edetate, dihydrate | 0.36 mg | Transchelation agent |

| Stannous chloride, dihydrate | 12-72 µg | Reducing agent |

Data sourced from Neurolite® kit information. nih.govsnmjournals.org

Stereochemical Considerations in Synthesis and Isomeric Purity

The biological activity of Bicisate is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to the possibility of multiple stereoisomers.

Importance of L,L-Isomer Stereochemistry

Bicisate can exist in four distinct stereochemical forms: the L,L-isomer, the D,D-isomer, and two meso-isomers (L,D and D,L). produktresume.dknps.org.au However, only the L,L-isomer is used for clinical applications. produktresume.dknps.org.au Research has demonstrated that the retention and metabolism of the technetium-99m (Tc-99m) complex of Bicisate in the brain are stereoselective. produktresume.dk

While the Tc-99m complex of the D,D-isomer can also cross the blood-brain barrier, it is not significantly retained or metabolized within the brain tissue. produktresume.dknps.org.au In contrast, the L,L-isomer is retained due to stereospecific de-esterification by enzymes in the brain, which converts it into a more polar, less diffusible monoacid derivative. drugbank.comnih.gov This selective trapping mechanism is fundamental to its function.

Table 2: Stereoisomer Comparison

| Isomer | Brain Uptake | Brain Retention/Metabolism | Clinical Use |

|---|---|---|---|

| L,L-Bicisate | Yes | Yes (selectively retained and metabolized) | Used in diagnostic imaging |

| D,D-Bicisate | Yes | No (not retained or metabolized to an appreciable extent) | Not used |

Data sourced from studies on the stereoselective properties of Bicisate. produktresume.dknps.org.audrugbank.com

Synthesis and Isolation of Stereoisomers

The synthesis of the enantiomerically pure L,L-Bicisate is achieved by using the corresponding chiral starting material, L-cysteine. iaea.org To synthesize other stereoisomers, such as the D,D form, one would start with D-cysteine. The synthesis of a library of stereoisomers can be a valuable research tool for understanding structure-activity relationships. nih.gov The isolation and purification of these individual stereoisomers are critical to ensure that only the desired L,L-isomer is present in the final pharmaceutical product. Chromatographic techniques are often employed for the separation and analysis of stereoisomers to confirm isomeric purity.

Derivatization Strategies and Analog Synthesis for Research Purposes

To better understand the structure-activity relationships that govern the biological behavior of Bicisate, various derivatives and analogs have been synthesized and studied. This research aims to explore the roles of different functional groups on properties like lipophilicity, brain uptake, and the mechanism of retention. nih.gov

One area of investigation has been the importance of the two ester groups. Analogs containing only one ethylcarboxylate function were synthesized to determine if both ester groups are essential for brain uptake and retention. nih.gov Studies with these mono-ester analogs, such as 99mTc-labelled L- and D-ethylene cysteamine (B1669678) cysteine ethyl ester (99mTc-ECCE), showed low brain activity compared to the standard L,L-Bicisate. nih.gov This finding indicates that the presence of both ester functions in Bicisate is a critical structural requirement for its biological activity in the brain. nih.gov

Further research has explored a series of analogs where the structure of the diamine dithiol diester core was modified. These studies confirmed that selective primate brain retention was a characteristic of L-diesters that were metabolized in brain tissue to non-lipophilic complexes via ester hydrolysis. nih.gov Impurity profiling during stability assessments has also led to the identification of degradation products, such as bicisate lactam, which represents another form of chemical derivatization. researchgate.net

Table 3: Bicisate Analogs and Research Findings

| Analog/Derivative | Structural Modification | Key Finding |

|---|---|---|

| 99mTc-ECCE | Contains only one ethylcarboxylate group instead of two. | Showed negligible brain uptake, indicating both ester functions are essential for the desired biological activity. nih.gov |

| Various L-diesters | Modifications to the diamine dithiol diester structure. | Confirmed that selective brain retention in primates is linked to L-diesters that undergo hydrolysis to polar metabolites. nih.gov |

| Bicisate Lactam | Degradation product identified during stability studies. | An identified impurity resulting from chemical modification of the parent compound. researchgate.net |

Coordination Chemistry and Radiopharmaceutical Preparation of Technetium 99m Bicisate Complexes

Ligand Properties and Metal Chelation Mechanisms

The unique properties of the bicisate (B1666976) ligand are central to its ability to form a stable and lipophilic complex with technetium-99m, enabling its use in medical imaging.

The bicisate ligand, chemically known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester, possesses a diaminedithiol (N₂S₂) core that is crucial for the stable complexation of technetium-99m. unm.edu This N₂S₂ core provides four donor atoms—two nitrogen and two sulfur atoms—that coordinate with the technetium metal center. unm.edu The resulting complex with the Tc=O³⁺ core is neutral, lipophilic, and stable in aqueous solution. unm.edu This neutrality and lipophilicity are critical properties that allow the complex to be used effectively. drugbank.com The stability imparted by the N₂S₂ core is significant, allowing the prepared radiopharmaceutical to be used several hours after its formulation. drugbank.com During the complexation process, the diaminedithiol ligand loses three ionizable hydrogen atoms from one nitrogen and two sulfur atoms, which neutralizes the three positive charges on the Tc=O³⁺ core, resulting in a neutral complex. unm.edu

The conformation of the bicisate ligand plays a significant role in the stability and biological behavior of the resulting technetium-99m complex. Bicisate exists as different stereoisomers, and these have a profound impact on the complex's properties. While both the d,d and l,l isomers of bicisate can form complexes with technetium-99m, it is the l,l-isomer that demonstrates significant retention in the brain. drugbank.com This stereospecificity is attributed to the conformation of the ligand, which influences how the complex interacts with enzymes in the body. The retention of the complex is linked to its de-esterification by enzymes into more hydrophilic acid derivatives. drugbank.com The specific three-dimensional arrangement of the l,l-isomer facilitates this enzymatic conversion, leading to the trapping of the radiopharmaceutical.

Role of N2S2 Core in Technetium-99m Complexation

Radiochemical Labeling Methodologies with Technetium-99m

The preparation of ⁹⁹ᵐTc-bicisate involves a carefully controlled radiolabeling process to ensure high radiochemical purity and yield.

Technetium-99m is typically obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), where technetium is in its highest oxidation state (+7). pharmacylibrary.com To form a complex with the bicisate ligand, the technetium must be reduced to a lower oxidation state, typically +5. pharmacylibrary.comnumberanalytics.com This reduction is achieved using a reducing agent, with stannous chloride (SnCl₂) being a commonly used and effective agent for this purpose. pharmacylibrary.comresearchgate.net The stannous ions reduce the pertechnetate, making the technetium available to be chelated by the N₂S₂ donor atoms of the bicisate ligand. pharmacylibrary.com The kit for preparing ⁹⁹ᵐTc-bicisate typically contains bicisate dihydrochloride (B599025) and a reducing agent in a lyophilized form to ensure stability. radiopharmaceuticals.info

Achieving a high radiochemical yield of ⁹⁹ᵐTc-bicisate requires careful optimization of reaction conditions. Key factors that are controlled include the pH of the reaction mixture and the incubation time and temperature. The standard method for preparing ⁹⁹ᵐTc-bicisate often involves a 30-minute incubation period at room temperature after the addition of pertechnetate to the kit vials. nih.gov This allows for the complexation reaction to proceed to completion, ensuring a high radiochemical purity, typically above 95%. researchgate.net The pH is also a critical parameter; for instance, the lyophilized vial containing the ligand and reducing agent is prepared at a pH of 2.7 ± 0.25 to maintain the stability of the components. radiopharmaceuticals.info

| Parameter | Conventional Method | Optimized Finding |

| Incubation Time | 30 minutes | < 5 minutes |

| Temperature | Room Temperature | ~69-71°C |

| Radiochemical Purity | >90% | >95% |

This table summarizes the comparison between conventional and optimized preparation methods for ⁹⁹ᵐTc-bicisate.

Optimized Reaction Conditions for Radiochemical Yield

Factors Governing Complex Stability and Integrity in Research Formulations

The stability of the 99mTc-bicisate complex is paramount for its diagnostic efficacy. Instability can lead to the formation of radiochemical impurities, which may alter the biodistribution and compromise image quality. unm.edu The formulation of 99mTc-bicisate kits, such as Neurolite®, is designed to control these factors meticulously. snmjournals.orgsnmjournals.org

The lyophilized kit for preparing 99mTc-bicisate contains several excipients that play crucial roles in the successful formation and stabilization of the radiometal complex. snmjournals.orgpharmacylibrary.com

Stannous Chloride (SnCl₂): The primary role of stannous chloride is to act as a reducing agent. snmjournals.orgpharmacylibrary.com Technetium is obtained from a 99Mo/99mTc generator as sodium pertechnetate (Na[99mTcO₄]), where technetium exists in a high +7 oxidation state. unm.eduunsri.ac.id In this state, it is relatively non-reactive and cannot form a complex with the bicisate ligand. unm.edu Stannous chloride reduces the technetium to a lower, more reactive oxidation state, typically Tc(V), enabling it to be chelated by the bicisate ligand. unm.edupharmacylibrary.com The amount of stannous chloride in the formulation is critical; insufficient amounts can lead to incomplete reduction of pertechnetate, while excessive amounts may interfere with the biodistribution of the final product. snmjournals.orgresearchgate.net Stannous chloride is favored in acidic environments for this purpose. researchgate.net

Edetate Disodium (B8443419) (EDTA): Edetate disodium serves as an auxiliary complexing agent and a transfer ligand. pharmacylibrary.com It can act as a "transchelation" agent. snmjournals.org EDTA can chelate any reduced technetium that has not bound to the bicisate ligand, which helps to minimize the formation of insoluble technetium dioxide (99mTcO₂), a potential radiochemical impurity. snmjournals.orgsnmjournals.org Studies have shown that even with an excess of EDTA, bicisate remains the stronger chelating ligand, ensuring high radiochemical purity of the desired 99mTc-bicisate complex. snmjournals.org

Mannitol (B672): Mannitol is included in the lyophilized formulation primarily as a bulking agent. snmjournals.orgpharmacylibrary.com It provides structure to the lyophilized cake, ensuring its integrity and facilitating rapid and complete dissolution upon reconstitution. snmjournals.org While its primary role is structural, mannitol can potentially form a weak complex with technetium-99m, which is considered a radiochemical impurity. uni-lj.siuspbpep.com

The typical composition of the lyophilized vial (Vial A) in a commercial kit highlights the precise amounts of these excipients. pharmacylibrary.comnih.gov

Table 1: Typical Composition of Lyophilized Vial A for 99mTc-Bicisate Preparation

| Component | Amount | Reference |

|---|---|---|

| Bicisate dihydrochloride | 0.9 mg | pharmacylibrary.comnih.gov |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 12-72 µg | snmjournals.orgnih.gov |

| Edetate disodium, dihydrate | 0.36 mg | pharmacylibrary.comnih.gov |

| Mannitol | 24 mg | pharmacylibrary.comnih.gov |

The pH of the reaction medium is a critical parameter that significantly influences the formation and stability of the 99mTc-bicisate complex. The preparation process often involves a two-vial system to carefully control the pH. snmjournals.orgpharmacylibrary.com

The lyophilized components, including the bicisate ligand and stannous chloride, are typically in an acidic environment (pH around 2.7) to ensure the stability of the stannous ion. pharmacylibrary.comnih.gov However, the labeling reaction with technetium proceeds optimally at a near-neutral pH. snmjournals.org To achieve this, a second vial containing a phosphate (B84403) buffer (e.g., at pH 7.6) is used. pharmacylibrary.comnih.gov The pertechnetate solution is first added to the buffer vial, raising its pH to the optimal range for the complexation reaction. pharmacylibrary.com This buffered solution is then transferred to the vial containing the reconstituted bicisate ligand, initiating the formation of the 99mTc-bicisate complex at a final pH of approximately 6.5 to 7.5. uni-lj.siuspbpep.com This careful pH adjustment is essential to prevent the hydrolysis of reduced technetium, which can form insoluble species and reduce the radiochemical purity of the final product. pharmacylibrary.com

Role of Excipients (e.g., Stannous Chloride, Edetate Disodium, Mannitol)

Characterization of Radiometal Complexes and Speciation

The final prepared radiopharmaceutical is a neutral, lipophilic complex, [99mTc]Tc-bicisate, which is structurally defined as [N,N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc]technetium(V), diethyl ester. nih.gov This neutral and fat-soluble nature allows it to cross the blood-brain barrier. richtlijnendatabase.nldrugbank.com Once in the brain, the complex is metabolized by esterases, which hydrolyze the ester groups to form more polar, anionic mono- and di-acid metabolites. richtlijnendatabase.nlnih.gov These polar metabolites are less able to diffuse back across the blood-brain barrier, leading to their retention in the brain tissue, which is the basis for its use in cerebral perfusion imaging. richtlijnendatabase.nl

The characterization of the 99mTc-bicisate complex and the identification of potential radiochemical impurities are crucial for quality control. Thin-layer chromatography (TLC) is a standard method used to determine the radiochemical purity (RCP) of the preparation. snmjournals.orgsnmjournals.orgrichtlijnendatabase.nl The lipophilic 99mTc-bicisate complex is separated from hydrophilic impurities. snmjournals.org

Potential radiochemical impurities that can arise during the preparation include:

Free pertechnetate (99mTcO₄⁻)

Hydrolyzed-reduced technetium (99mTcO₂)

99mTc-EDTA complex snmjournals.orguspbpep.com

99mTc-mannitol complex uspbpep.com

Complexes with hydrolyzed forms of the bicisate ligand snmjournals.orguspbpep.com

The United States Pharmacopeia (USP) mandates that the radiochemical purity of Technetium Tc 99m Bicisate Injection must be no less than 90%. pharmacopeia.cn

Table 2: Common Radiochemical Impurities in 99mTc-Bicisate Preparations

| Impurity | Description | Reference |

|---|---|---|

| [99mTc]pertechnetate ion | Unreacted technetium from the generator eluate. | uspbpep.com |

| Technetium-99m in colloidal form | Hydrolyzed, reduced form of technetium (99mTcO₂). | uspbpep.com |

| Complex of technetium-99m with disodium edetate | Formed from the stabilizing excipient. | snmjournals.orguspbpep.com |

| Complex of technetium-99m with mannitol | Formed from the bulking agent. | uspbpep.com |

| Complex of technetium-99m with N,N'-ethylenedi-L-cysteine | Formed from the loss of ethyl groups from the primary ligand. | uni-lj.si |

Compound Names

Mechanistic Research on Biological Interaction and Retention in Preclinical Models

Investigating Blood-Brain Barrier Permeation Dynamics

The initial and most critical step for bicisate's function is its passage from the bloodstream into the brain parenchyma, a process governed by the highly selective blood-brain barrier (BBB).

Research has established that the technetium Tc99m bicisate (B1666976) complex, being a neutral and lipophilic entity, crosses the intact blood-brain barrier primarily through passive diffusion. prescriberpoint.comrxlist.comeanm.orgrichtlijnendatabase.nlnih.gov This mechanism allows the complex to move down its concentration gradient from the blood into the brain tissue without the aid of specific transporters. drugbank.comsnmmi.org The stable, lipophilic nature of the complex is a key characteristic that facilitates this passage. prescriberpoint.comnih.govdrugbank.com Studies have shown that the complex is designed to freely diffuse across cell membranes, including the blood-brain barrier, and become trapped within the brain parenchyma. snmmi.org

The lipophilicity, or fat-solubility, of the 99mTc-bicisate complex is a crucial determinant of its ability to permeate the blood-brain barrier and achieve adequate brain uptake. eanm.orgnih.goviaea.org The neutral and lipophilic character of 99mTc-bicisate provides it with high stability and allows for easy passage across the BBB. drugbank.com This property ensures a high first-pass extraction, meaning a significant fraction of the agent is taken up by the brain during its initial transit through the cerebral circulation. nih.goviaea.org Analogues of 99mTc-bicisate that are neutral and lipophilic have demonstrated modified brain uptake indexes of 40 or greater, indicating sufficient first-pass extraction. nih.goviaea.org The structure of these 99mTc-diamine dithiol diesters contributes to their lipophilicity and subsequent brain uptake. nih.goviaea.org

Passive Diffusion as a Primary Transport Mechanism

Intracellular Metabolic Trapping Pathways and Products

Once inside the brain, the retention of 99mTc-bicisate is not passive but rather an active process involving metabolic conversion into forms that cannot easily diffuse back out of the brain. This "metabolic trapping" is essential for obtaining stable images of cerebral perfusion.

The primary mechanism for the retention of 99mTc-bicisate in the brain is its stereospecific de-esterification into more polar, hydrophilic (water-soluble) metabolites. rxlist.comdrugbank.com This process involves the hydrolysis of the ethyl ester groups on the bicisate molecule. nih.goviaea.org The resulting products are the monoacid and diacid derivatives of bicisate. rxlist.comdrugbank.com These acidic metabolites are less lipophilic and carry a negative charge, which significantly hinders their ability to diffuse back across the blood-brain barrier, effectively trapping them within the brain tissue. richtlijnendatabase.nlnih.goviaea.org

Crucially, this metabolic trapping is stereoselective. While both the L,L and D,D isomers of the 99mTc-bicisate complex can cross the blood-brain barrier, only the L,L-isomer is significantly metabolized and retained in the primate brain. drugbank.comresearchgate.netnps.org.au The D,D isomer, although it enters the brain, is not metabolized to a significant extent and thus is not retained. nps.org.au This stereoselectivity underscores the enzymatic nature of the retention mechanism.

The conversion of the lipophilic 99mTc-bicisate to its hydrophilic metabolites is catalyzed by endogenous enzymes within the brain, specifically esterases. rxlist.comdrugbank.comsnmmi.org These enzymes facilitate the hydrolysis of the ester bonds in the bicisate molecule. drugbank.comnih.goviaea.org The rapid hydrolysis in the brain, compared to slower hydrolysis in the blood, contributes to the high brain uptake and retention of the tracer. drugbank.com The presence of intracellular esterases is therefore a critical factor for the retention of 99mTc-bicisate in brain tissue. snmmi.org

Stereospecific De-esterification to Hydrophilic Acid Derivatives (Monoacid and Diacid Esters)

Comparative Retention Mechanisms Across Animal Models

Studies in various animal models have revealed significant species-specific differences in the retention of 99mTc-bicisate, providing valuable insights into its metabolic pathways.

Research has shown that while 99mTc-bicisate exhibits high brain uptake in primates, its retention is poor in several non-primate species, including rodents (mice and rats), dogs, ferrets, and pigs. nih.goviaea.orgresearchgate.net In these non-primate models, although the initial brain uptake is adequate, the tracer is not effectively trapped and is cleared more rapidly from the brain. nih.goviaea.org

In contrast, the primate brain demonstrates selective retention of the L,L-isomer of 99mTc-bicisate. nih.goviaea.org This difference is attributed to variations in the enzymatic activity responsible for the de-esterification process. In both rodent and nonhuman primate tissue, 99mTc-bicisate is metabolized to a monoacid ester. nih.goviaea.orgresearchgate.net However, the subsequent trapping of this acidic product is significantly more efficient in the primate brain. nih.goviaea.orgresearchgate.net All compounds that showed selective primate brain retention were L-diesters that were metabolized in primate brain tissue to non-lipophilic complexes through ester hydrolysis. nih.goviaea.orgresearchgate.net Conversely, complexes that were not retained were not metabolized in primate brain tissue. nih.goviaea.orgresearchgate.net

These comparative studies highlight that the metabolic machinery for trapping 99mTc-bicisate is highly evolved in primates, making it a suitable agent for cerebral perfusion imaging in humans.

| Parameter | Finding | Species |

| Brain Uptake | High initial uptake | Primates, Rodents |

| Brain Retention | Selective retention of L,L-isomer | Primates |

| Brain Retention | Poor retention | Rodents, Dogs, Ferrets, Pigs |

| Metabolism | Rapid metabolism to monoacid ester | Rodents, Nonhuman Primates |

| Metabolic Trapping | Efficient trapping of acid products | Primates |

Selective Brain Retention and Metabolism in Primate Brain Tissue

The mechanism underlying the retention of the technetium-99m bicisate ([99mTc]bicisate) complex in the brain is notably species-specific, with a distinct pattern observed in primates. nih.gov Following its passage across the blood-brain barrier, the neutral and lipophilic [99mTc]bicisate complex undergoes metabolic conversion within primate brain cells. wikidoc.org This process is a critical determinant of its retention. drugbank.com

In vivo studies in nonhuman primates demonstrate that the L,L-stereoisomer of the [99mTc]bicisate complex is effectively trapped in the brain, with an initial uptake of approximately 4.7% of the injected dose and a very long biological half-life exceeding 24 hours. nih.gov The retention mechanism involves enzymatic hydrolysis of the ethyl ester groups on the bicisate ligand. nih.govresearchgate.net Esterase enzymes present in primate brain tissue metabolize the parent compound into more polar, nonlipophilic metabolites. nih.govwikidoc.orgdrugbank.com These metabolites, specifically the monoacid and diacid forms, are less able to diffuse back across the blood-brain barrier, leading to their entrapment and accumulation within the brain parenchyma. drugbank.comresearchgate.net This metabolic trapping is stereospecific; only the L,L-enantiomer is effectively metabolized and retained in the monkey brain, whereas the D,D-enantiomer is not. nih.gov

The conversion to these hydrophilic acid derivatives is rapid within the brain but slower in the blood, a differential that facilitates high brain uptake and retention. drugbank.com This selective metabolism and subsequent trapping mechanism is the primary reason for the prolonged retention of the tracer in the primate brain, allowing for stable imaging. nih.govresearchgate.net

Limited Retention in Non-Primate Species (e.g., Rodents, Dogs, Ferrets, Pigs)

In stark contrast to the findings in primates, [99mTc]bicisate exhibits poor brain retention in a variety of non-primate species. nih.govresearchgate.net Preclinical studies have consistently demonstrated this limited retention in animals such as rodents (mice and rats), dogs, ferrets, and pigs. nih.govresearchgate.netiaea.org

Table 1: Comparative Brain Retention of [99mTc]Bicisate in Preclinical Models

| Species Group | Brain Retention Profile | Underlying Mechanism | Reference |

| Primates | High and prolonged retention | Rapid enzymatic hydrolysis to polar, non-diffusible metabolites that are trapped in brain tissue. | nih.govnih.gov |

| Non-Primates | Poor retention with rapid clearance | Lack of efficient metabolic trapping; the conversion to non-diffusible metabolites is not sufficient for retention. | nih.govresearchgate.netiaea.org |

Structure-Activity Relationship (SAR) Studies for Brain Uptake and Retention in Preclinical Systems

Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features of bicisate and its analogues that govern their brain uptake and retention. For a compound to be a successful brain perfusion imaging agent, it must first be a neutral, lipophilic complex to ensure it can cross the blood-brain barrier. nih.govscielo.br SAR studies on a series of [99mTc]diamine dithiol diester analogues confirmed this prerequisite, showing they had sufficient lipophilicity for adequate first-pass brain extraction. nih.govresearchgate.netiaea.org

However, the crucial factor for selective retention in the primate brain is the compound's susceptibility to in-vivo enzymatic hydrolysis. nih.govresearchgate.net The SAR studies revealed a strong dependence on the stereochemistry of the complex. nih.goviaea.org Specifically, only the L-diester forms of the analogues demonstrated selective retention in primate brains. nih.govresearchgate.net This stereoselectivity is directly linked to metabolism; the L-isomers are recognized by primate brain esterases and are hydrolyzed to nonlipophilic complexes, which are then trapped. nih.govdrugbank.comnih.gov In contrast, complexes that were not retained in the primate brain were not metabolized. nih.goviaea.org

The key findings from SAR studies can be summarized as follows:

Lipophilicity and Neutral Charge: Essential for initial brain uptake. nih.gov

Ester Functional Groups: Necessary for the metabolic trapping mechanism. researchgate.netresearchgate.net Their hydrolysis leads to the formation of polar, retained metabolites.

Stereochemistry: Brain retention is highly stereospecific. The L,L-enantiomer of [99mTc]bicisate is metabolized and retained, while the D,D form is not, despite both showing initial brain uptake. drugbank.comnih.gov

Therefore, the unique combination of lipophilicity, the presence of hydrolyzable ester groups, and the specific L,L-stereochemical configuration underpins the selective brain retention of [99mTc]bicisate in primates. nih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Highlights for Brain Retention

| Structural Feature | Role in Brain Uptake/Retention | Consequence | Reference |

| Neutral, Lipophilic Complex | Facilitates passage across the blood-brain barrier. | High initial brain extraction in all species tested. | nih.govresearchgate.net |

| Ester Moieties | Act as substrates for enzymatic hydrolysis. | Allows for conversion to polar, non-diffusible metabolites. | nih.gov |

| L,L-Stereoisomer | Provides stereospecificity for enzymatic action. | Enables selective metabolic trapping and prolonged retention specifically in the primate brain. | nih.govdrugbank.comnih.gov |

Preclinical Applications in Experimental Neuroimaging Research

Evaluation of Regional Brain Perfusion in Animal Models

Preclinical studies utilizing bicisate (B1666976) dihydrochloride (B599025) have provided significant insights into its behavior and utility as a brain perfusion imaging agent across different animal species.

Application in Rodent and Primate Models

Research has demonstrated distinct differences in the retention of 99mTc-bicisate between rodent and primate models. nih.goviaea.org While the compound shows adequate initial brain uptake in both, it is poorly retained in the brains of rodents. nih.goviaea.orgresearchgate.net In contrast, primate brains exhibit selective retention of the tracer. nih.goviaea.org This species-specific difference is attributed to the metabolic process within the brain. nih.goviaea.org

In primates, 99mTc-bicisate is metabolized through ester hydrolysis into non-lipophilic, acidic products that are effectively trapped within the brain tissue. nih.goviaea.orgresearchgate.net This metabolic trapping is significantly less efficient in rodent models, as well as in other non-primate species like dogs, ferrets, and pigs, leading to poor brain retention. nih.goviaea.org Specifically, in both rodent and nonhuman primate tissues, 99mTc-bicisate is rapidly metabolized to a monoacid ester. nih.govresearchgate.net However, it is the subsequent formation of further acidic products that accounts for the selective trapping in the primate brain. nih.govresearchgate.net

These findings underscore the importance of selecting appropriate animal models in preclinical research and highlight the unique metabolic pathway of 99mTc-bicisate in primates, which closely mirrors its behavior in humans. nih.goviaea.org

Table 1: Comparative Brain Retention of 99mTc-Bicisate in Animal Models

| Animal Model | Brain Retention Characteristics | Metabolic Process |

|---|---|---|

| Rodents (Mice, Rats) | Poor retention. nih.goviaea.orgresearchgate.net | Rapid metabolism to a monoacid ester, but inefficient trapping of acidic products. nih.govresearchgate.net |

| Primates | Selective and significant retention. nih.goviaea.org | Metabolized to non-lipophilic acid products via ester hydrolysis, leading to effective trapping. nih.goviaea.orgresearchgate.net |

| Other Non-Primates (Dogs, Ferrets, Pigs) | Poor retention. nih.goviaea.org | Inefficient metabolic trapping similar to rodents. nih.goviaea.org |

High-Resolution Micro-SPECT for Brain Perfusion Studies in Animal Systems

The advent of high-resolution micro-SPECT (μ-SPECT) has enabled more detailed evaluation of subcortical brain regions in animal models, which was a limitation of conventional SPECT systems. researchgate.net While specific studies focusing solely on bicisate dihydrochloride with μ-SPECT are not extensively detailed in the provided results, the application of μ-SPECT for brain perfusion studies in animals like Beagle dogs has been established. researchgate.net

These high-resolution techniques allow for semi-quantitative analysis of regional cerebral perfusion by defining volumes of interest (VOIs) with the aid of corresponding magnetic resonance imaging (MRI) maps. researchgate.net This allows for the calculation of perfusion indices and the identification of asymmetries in blood flow between hemispheres and specific cortical regions. researchgate.net The enhanced resolution of μ-SPECT is particularly valuable for studying subtle changes in perfusion in small animal brains, providing a powerful tool for preclinical neurological research. researchgate.net

Comparative Neuroimaging Studies with Alternative Radiotracers in Non-Human Species

In the landscape of preclinical neuroimaging, 99mTc-bicisate is often compared with other brain perfusion radiotracers, most notably Technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO) and Iodine-123 iodoamphetamine (123I-IMP). nih.govahajournals.orgahajournals.org These comparative studies are essential for understanding the relative advantages and limitations of each tracer.

While both 99mTc-bicisate (also known as ECD) and 99mTc-HMPAO are used to assess regional cerebral blood flow, they exhibit different pharmacokinetic properties that can lead to variations in imaging results, particularly in pathological conditions like stroke. nih.govresearchgate.net For instance, in cases of early spontaneous reperfusion following cerebral embolism, studies in human patients, which can inform preclinical model selection, have shown that 99mTc-HMPAO may show hyperactivity in a reperfused area, while 99mTc-bicisate might show hypoactivity in the same region that later develops an infarct. nih.gov This suggests that 99mTc-bicisate may be more indicative of tissue viability. nih.gov

The choice between these tracers can influence the interpretation of perfusion studies, as age-related changes in regional cerebral blood flow can also appear differently depending on whether 99mTc-bicisate or 99mTc-HMPAO is used. researchgate.net These tracers are considered retention tracers, meaning they are taken up by the brain and "retained" long enough for SPECT imaging. ahajournals.orgahajournals.org

Table 2: Comparison of Common Brain Perfusion Radiotracers

| Radiotracer | Common Abbreviation | Key Characteristics |

|---|---|---|

| Technetium-99m Bicisate | 99mTc-ECD | Retention tracer; uptake may reflect tissue viability in ischemic conditions. nih.govahajournals.org |

| Technetium-99m HMPAO | 99mTc-HMPAO | Retention tracer; may show hyperemia in reperfused areas. nih.govahajournals.org |

| Iodine-123 Iodoamphetamine | 123I-IMP | Retention tracer used for clinical SPECT imaging of brain hemodynamics. ahajournals.orgahajournals.org |

Investigation of Brain Functionality and Altered Perfusion in Animal Models

This compound is a valuable tool for studying brain functionality by enabling the visualization of changes in blood flow associated with various neurological conditions in animal models. By mapping regional cerebral perfusion, researchers can investigate the physiological consequences of diseases and potential therapeutic interventions.

For example, SPECT imaging with tracers like 99mTc-bicisate can be used in animal models of neurodegenerative diseases, such as Huntington's disease, to assess changes in cerebral metabolism and receptor binding. dtic.mil Although the provided text mentions the use of other tracers for these specific models, the principle of using perfusion agents like bicisate to understand neuronal dysfunction is a core concept in preclinical neuroimaging. researchgate.net The distribution of 99mTc-bicisate is not only an indicator of blood flow but also reflects enzymatic processes, as its trapping mechanism is dependent on functional neurons. researchgate.net Therefore, altered perfusion detected by 99mTc-bicisate SPECT can signify underlying neuronal dysfunction in various animal models of neurological disorders. researchgate.net

Analytical and Quality Assurance Methodologies in Bicisate Dihydrochloride Research

Purity Assessment and Characterization of the Chemical Compound and its Radiocomplexes

Ensuring the purity of Bicisate (B1666976) Dihydrochloride (B599025) and its technetium radiocomplex is a critical first step in its use as a diagnostic agent. Various analytical techniques are employed to identify and quantify the active compound and any potential impurities.

Chromatographic Techniques (HPLC-UV-CAD, LC-MS) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Charged Aerosol Detection (CAD) is a powerful method for the impurity profiling of Bicisate Dihydrochloride. researchgate.netresearchgate.net This combination of detectors is particularly advantageous as it allows for the detection of a wide range of compounds; most related substances and some unidentified impurities are detectable by CAD, while certain synthesis by-products, such as semi-volatile esters, are only visible in the UV trace. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable tool for identifying impurities. researchgate.netresearchgate.net Through LC-MS experiments, researchers have successfully identified predominant impurities in Bicisate batches, including the oxidation product (disulfide) and the monoester of ethylene (B1197577) dicysteine. researchgate.netresearchgate.net

A developed HPLC-UV-CAD method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an isocratic elution. The mobile phase consists of a mixture of 7.5mmol/L trifluoroacetic acid and acetonitrile (B52724) (47.5:52.5 V/V), which effectively separates Bicisate from its impurities. researchgate.netresearchgate.net

Radiochemical Purity Determination (Thin-Layer Chromatography)

The radiochemical purity of Technetium-99m Bicisate is crucial for its diagnostic efficacy and is routinely assessed using Thin-Layer Chromatography (TLC). produktresume.dknps.org.au This technique provides a straightforward and reliable method to separate the desired radiocomplex from potential radiochemical impurities.

The standard procedure involves using silica (B1680970) gel plates as the stationary phase and ethyl acetate (B1210297) as the mobile phase. nps.org.aunih.gov In this system, the Technetium-99m Bicisate complex is lipophilic and travels with the solvent front, exhibiting a high retention factor (Rf) value of approximately 0.9 ± 0.1. produktresume.dknps.org.au Conversely, radiochemical impurities such as colloidal technetium, pertechnetate (B1241340) (TcO4-), and Technetium-99m EDTA remain at the origin. produktresume.dknps.org.au For a preparation to be deemed acceptable for use, the radiochemical purity should be 90% or greater. nps.org.aunih.gov

Table 1: TLC Parameters for Radiochemical Purity of 99mTc-Bicisate

| Parameter | Specification |

| Stationary Phase | Silica Gel IB-F plates |

| Mobile Phase | Ethyl Acetate |

| Rf of 99mTc-Bicisate | 0.9 ± 0.1 produktresume.dknps.org.au |

| Rf of Impurities | At origin (0.0) |

| Acceptance Criterion | ≥90% Radiochemical Purity nps.org.aunih.gov |

Degradation Product Analysis and Stability Profiling

This compound and its radiocomplex are susceptible to degradation over time, which can impact their performance. Understanding the degradation pathways and identifying the resulting products are key aspects of stability profiling.

Identification of Monoacid and Diacid Derivatives

The hydrolysis of Bicisate is a primary degradation pathway, leading to the formation of monoacid and diacid derivatives. drugbank.com This process is facilitated by esterases and is a critical aspect of the compound's mechanism of action in the brain. drugbank.com While the parent compound is lipophilic and can cross the blood-brain barrier, its hydrophilic monoacid and diacid metabolites are effectively "trapped" within the brain tissue, allowing for imaging. drugbank.com In vitro studies using rodent and nonhuman primate tissue have shown that Technetium-99m Bicisate is rapidly metabolized to a monoacid ester. researchgate.net

Detection of Oxidation Products and Other Degradants

Beyond hydrolysis, other degradation products can form. LC-MS analysis has been instrumental in identifying an oxidation product, specifically a disulfide, as a predominant impurity. researchgate.netresearchgate.net Furthermore, during stability assessments of sample solutions, a novel degradation product, bicisate lactam, has been identified. researchgate.netresearchgate.net Accelerated stability studies, for instance at 40°C, can be used to identify breakdown products via LC-MS.

Table 2: Identified Degradation Products and Impurities of Bicisate

| Product/Impurity | Method of Identification | Reference |

| Monoacid Derivative | Hydrolysis, Metabolism Studies | drugbank.comresearchgate.net |

| Diacid Derivative | Hydrolysis | drugbank.com |

| Oxidation Product (Disulfide) | LC-MS | researchgate.netresearchgate.net |

| Bicisate Lactam | LC-MS during stability assessment | researchgate.netresearchgate.net |

| Monoester of Ethylene Dicysteine | LC-MS | researchgate.netresearchgate.net |

Quantitative Analysis in Preclinical Research

Accurate quantification of this compound is essential during preclinical development and for quality control of the final product. A direct solid sample determination method has been developed to quantify the active pharmaceutical ingredient in the kit form, avoiding the rapid degradation that occurs in solution. nih.gov This method utilizes an elemental analyzer with a nondispersive infrared detector to measure the sulfur content, which is directly proportional to the amount of Bicisate. nih.gov The method has shown linearity over a specific concentration range with a high correlation coefficient. nih.gov

In preclinical imaging studies, quantitative analysis is performed to express the uptake of the radiotracer in tissues. eanm.org The results are often expressed as the percentage of the injected dose per gram of organ or tissue (%ID/g). eanm.org This quantitative data is crucial for understanding the biodistribution and pharmacokinetics of the compound.

Methods for Quantitation of this compound in Biological Matrices (e.g., Animal Tissue)

The accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies and understanding its distribution. In animal studies, particularly in non-human primates and rodents, tissue samples from the brain are of primary interest to assess the compound's uptake and retention. researchgate.net

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the predominant methods for the quantitation of this compound. These techniques offer high sensitivity and specificity, which are essential for distinguishing the parent compound from its metabolites within complex biological matrices. To enhance accuracy, deuterated internal standards, such as bicisate-d8, are often employed.

Sample preparation is a critical step to minimize interference from the biological matrix. Common techniques include solid-phase extraction (SPE) and protein precipitation. For quality control, calibration curves are validated to ensure linearity across a range of concentrations, typically from 1 nM to 10 µM.

Studies have shown that after intravenous administration, bicisate is rapidly metabolized by esterases into monoacid and diacid derivatives. drugbank.comrichtlijnendatabase.nl These metabolites can be detected in both blood and urine. unm.edu In rodent and non-human primate tissues, the primary metabolite identified is the monoacid ester, 99mTc-N,N'-1,2-ethylenediylbis-L-cysteine monoethyl ester. researchgate.net The rapid hydrolysis in brain tissue compared to blood is believed to be responsible for the high brain uptake and retention of the compound. unm.edu

Interactive Data Table: Quantitation Methods for this compound

| Parameter | Method/Technique | Details |

| Analytical Method | HPLC, LC-MS/MS | High sensitivity and specificity for quantification. |

| Internal Standard | Deuterated bicisate (e.g., bicisate-d8) | Improves accuracy of quantification. |

| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation | Reduces interference from biological matrices. |

| Calibration Range | 1 nM – 10 µM | Validated for linearity. |

| Primary Metabolite | Monoacid ester researchgate.net | Formed by enzymatic hydrolysis. |

Elemental Analysis for Quality Control

Elemental analysis is a fundamental quality control measure to confirm the identity, purity, and composition of this compound. This technique verifies the presence and relative amounts of elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur, ensuring the compound's structural integrity and the correct salt form.

For this compound (C₁₂H₂₆Cl₂N₂O₄S₂), the theoretical elemental composition serves as a benchmark against which manufactured batches are compared. medkoo.com A direct solid sample determination method using an elemental analyzer with a nondispersive infrared detector has been developed for the quantitation of sulfur in the drug product, avoiding the degradation of bicisate that can occur with sample dissolution. nih.govresearchgate.net This method demonstrated linearity and robustness, making it suitable for pharmaceutical quality control. nih.gov

Interactive Data Table: Theoretical vs. Actual Elemental Composition of this compound

| Element | Theoretical Percentage |

| Carbon (C) | 36.27% medkoo.com |

| Hydrogen (H) | 6.60% medkoo.com |

| Chlorine (Cl) | 17.84% medkoo.com |

| Nitrogen (N) | 7.05% medkoo.com |

| Oxygen (O) | 16.10% medkoo.com |

| Sulfur (S) | 16.14% medkoo.com |

In Vitro Enzymatic Assays for Biological Quality Control and Efficacy Assessment

The biological efficacy of bicisate is linked to its enzymatic hydrolysis. In vitro enzymatic assays are therefore valuable for biological quality control and for assessing the compound's potential performance in vivo. researchgate.net These assays typically use esterases to mimic the metabolic process that occurs in the brain. drugbank.com

One such method involves incubating the technetium-99m labeled bicisate (99mTc-ECD) with pig liver esterase. researchgate.net The enzyme catalyzes the hydrolysis of the ester groups on the bicisate molecule, converting the lipophilic parent compound into more hydrophilic mono- and di-acid metabolites. researchgate.netdrugbank.com The rate and extent of this conversion can be quantified, providing a measure of the compound's biological activity. researchgate.net This enzymatic method can be adapted as a routine biological quality control test for bicisate kits before they are released for use. researchgate.net

The retention of bicisate in the brain is associated with this stereospecific de-esterification to its hydrophilic acid derivatives. drugbank.com Studies have shown that while both the D,D and L,L isomers of bicisate can cross the blood-brain barrier, only the L,L isomer is significantly retained due to this enzymatic conversion. unm.edunps.org.au

Interactive Data Table: In Vitro Enzymatic Assay for this compound

| Parameter | Description | Findings |

| Enzyme Used | Pig Liver Esterase researchgate.net | Catalyzes the hydrolysis of bicisate. |

| Substrate | 99mTc-Bicisate (99mTc-ECD) researchgate.net | The compound being evaluated. |

| Reaction | Hydrolysis of ester functions researchgate.net | Converts lipophilic bicisate to hydrophilic metabolites. |

| Outcome | Quantitative yield of metabolites researchgate.net | Indicates the biological efficacy of the compound. |

| Significance | Can be used as a biological quality control measure. researchgate.net | Ensures the in vivo efficacy of bicisate kits. |

Genotoxicity Research and Preclinical Safety Evaluation (non-human, excluding adverse effects)

Preclinical safety evaluation of this compound has included a range of genotoxicity studies to assess its potential to cause genetic damage. These in vitro and in vivo tests are standard components of the non-clinical safety assessment of new pharmaceutical compounds.

In vitro, this compound has been shown to increase the apparent rate of gene mutation in the Ames test, specifically in the TA97a strain of S. typhimurium. drugbank.comunm.edu Additionally, the complex of bicisate with technetium Tc-99m has been associated with unscheduled DNA synthesis and an increased frequency of chromatid exchange in vitro. drugbank.com

However, in an in vivo micronucleus assay in mice, this compound did not demonstrate clastogenic activity, which is the ability to cause breaks in chromosomes. drugbank.comunm.edu These findings suggest that while bicisate may have some mutagenic potential in bacterial systems, it does not appear to cause chromosomal damage in mammals under the conditions tested. produktresume.dk

Interactive Data Table: Summary of Genotoxicity Studies on this compound

| Test | System | Compound | Result | Citation |

| Gene Mutation | Ames Test (S. typhimurium TA97a) | This compound | Increased apparent mutation rate | drugbank.comunm.edu |

| DNA Damage | Unscheduled DNA Synthesis | 99mTc-Bicisate complex | Induced unscheduled DNA synthesis | drugbank.com |

| Chromosomal Damage | Chromatid Exchange | 99mTc-Bicisate complex | Increased frequency of exchange | drugbank.com |

| Clastogenicity | In vivo Micronucleus Assay (mice) | This compound | No clastogenic activity demonstrated | drugbank.comunm.edu |

Future Research Trajectories and Theoretical Expansions for Bicisate Dihydrochloride

Development and Investigation of Novel Bicisate (B1666976) Analogues

The core of bicisate's function lies in its ability to form a stable, lipophilic complex with Tc-99m, allowing it to cross the blood-brain barrier. vulcanchem.com Once inside the brain, it undergoes de-esterification to become a hydrophilic, trapped molecule, enabling SPECT imaging of cerebral blood flow. drugbank.com Research into novel analogues aims to enhance these properties for improved diagnostic accuracy and expanded applications.

Structure-activity relationship studies have been pivotal in this area. Investigations into a series of Tc-99m-diamine dithiol diester analogues of bicisate have shown that while many can be designed to be neutral and lipophilic, their retention in the brain varies significantly. researchgate.netresearchgate.net A key finding from these studies is the species-specific nature of the retention mechanism. For instance, many analogues that are poorly retained in the rodent brain show significant retention in primates. researchgate.netresearchgate.net This retention in primates is linked to the stereochemistry of the molecule; specifically, L-diester forms that are metabolized in primate brain tissue to non-lipophilic complexes via ester hydrolysis demonstrate selective retention. researchgate.netresearchgate.netnih.gov

Future analogue development will likely focus on several key areas:

Optimizing In Vivo Stability and Kinetics: While Tc-99m bicisate is more stable than some other brain imaging agents, research continues to explore modifications that could further enhance its stability and optimize its kinetic profile. drugbank.comnih.gov This includes developing analogues with faster clearance from the blood pool to improve the target-to-background ratio and image contrast. snmjournals.orgnips.ac.jp

Modifying Lipophilicity and Metabolism: The balance between lipophilicity for blood-brain barrier penetration and subsequent conversion to a hydrophilic trapped metabolite is crucial. drugbank.com Novel analogues could be designed with altered ester groups to fine-tune the rate of hydrolysis by brain esterases, potentially leading to better retention and clearer images. drugbank.comresearchgate.net

Exploring Alternative Chelating Systems: While the current N2S2 core of bicisate provides high stability, research into alternative chelating systems could yield new classes of compounds with different biological behaviors or labeling efficiencies. drugbank.com

One innovative approach under investigation involves the complexation of Tc-99m bicisate with cyclodextrins. This has been shown to improve the stability of the radiopharmaceutical against peripheral metabolism, which could enhance its bioavailability for brain uptake. nih.gov

| Analogue Characteristic | Research Focus | Potential Advantage | Supporting Evidence |

|---|---|---|---|

| Stereochemistry | Focus on L-diester forms | Selective primate brain retention via metabolic trapping. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Ester Group Modification | Altering the rate of enzymatic hydrolysis | Improved brain retention and image contrast. drugbank.comresearchgate.net | drugbank.comresearchgate.net |

| Cyclodextrin Complexation | Improving stability against peripheral metabolism | Enhanced bioavailability and brain uptake. nih.gov | nih.gov |

Integration with Advanced Preclinical Imaging Modalities and Techniques

The evolution of imaging hardware and software presents new opportunities for leveraging bicisate. The future lies in combining the functional data from Tc-99m bicisate SPECT with the high-resolution anatomical information from other modalities.

Hybrid imaging, such as SPECT/CT and the more recently developed SPECT/MRI, is a major area of advancement. numberanalytics.comopenmedscience.comnih.gov

SPECT/CT: This modality improves the diagnostic accuracy of SPECT by providing precise anatomical localization of perfusion abnormalities. numberanalytics.comsnmjournals.org The CT data allows for more accurate attenuation correction, leading to better-quantified SPECT images. nih.govsnmjournals.org

SPECT/MRI: This combination is particularly powerful for neurological applications, offering the superior soft-tissue contrast of MRI alongside the cerebral blood flow data from SPECT. openmedscience.com This can be invaluable for investigating conditions where both structural and functional changes are present, such as brain tumors and epilepsy. openmedscience.com

Advances in SPECT technology itself, including improved detector technology, collimator design, and reconstruction algorithms, will also enhance the quality of bicisate imaging. numberanalytics.comsnmjournals.org These improvements lead to higher spatial resolution and better signal-to-noise ratios, allowing for more detailed and reliable assessment of cerebral perfusion. snmjournals.org Furthermore, the application of artificial intelligence and machine learning to analyze these complex, multi-modal datasets is a burgeoning field with the potential to uncover subtle patterns and improve diagnostic interpretation. numberanalytics.com

Contribution to Understanding Neurovascular Coupling and Pathophysiological Processes in Non-Human Disease Models

Bicisate's ability to map regional cerebral blood flow makes it a powerful tool for investigating neurovascular coupling—the mechanism that links neuronal activity to subsequent changes in local blood flow. mdpi.commdpi.com This process is fundamental for normal brain function and is known to be impaired in a variety of neurological and cerebrovascular diseases. mdpi.commdpi.com

Preclinical research using non-human disease models is critical for dissecting these complex processes. Bicisate SPECT can be used in animal models of conditions like stroke, Alzheimer's disease, and Parkinson's disease to study how neurovascular coupling is disrupted. mdpi.comnih.gov For example, studies in a mouse model of Alzheimer's disease could use bicisate SPECT to map perfusion changes that may precede or accompany the development of amyloid plaques. researchgate.net

In models of Parkinson's disease, Tc-99m bicisate SPECT has already been used to demonstrate increased perfusion in the basal ganglia, which may be related to altered metabolic demand from changes in synaptic activity. nih.gov By using bicisate in conjunction with other techniques in non-human models, researchers can explore the cellular and molecular underpinnings of these perfusion changes.

Q & A

Basic: What are the structural and physicochemical properties of bicisate dihydrochloride, and how does its dihydrochloride salt form influence experimental applications?

This compound contains two hydrochloric acid molecules bound to the base compound, forming a stable salt. The dihydrochloride form enhances solubility in aqueous buffers and improves stability during storage, which is critical for in vitro assays requiring precise pH control . Researchers should verify the compound’s salt form via elemental analysis (e.g., chloride ion quantification) and compare its melting point or NMR spectra with literature data to confirm purity and structural integrity .

Basic: What methodological steps are essential for synthesizing and characterizing this compound in a research setting?

Synthesis protocols must detail reaction conditions (e.g., stoichiometry, solvent system) and purification methods (e.g., recrystallization, HPLC). For characterization, include:

- Purity analysis : HPLC or LC-MS (≥95% purity recommended for biological studies) .

- Structural confirmation : H/C NMR, FT-IR, and high-resolution mass spectrometry .

- Salt verification : Ion chromatography for chloride content .

Report these data in supplementary materials to avoid redundancy in the main manuscript .

Advanced: How can researchers investigate the mechanism of action of this compound in neurological models, and what controls are necessary to validate specificity?

Design studies to assess target engagement (e.g., receptor binding assays) and downstream effects (e.g., neurotransmitter modulation). Use:

- Positive controls : Known ligands or inhibitors of the target pathway .

- Negative controls : Vehicle-treated samples and/or genetic knockouts (e.g., CRISPR-Cas9).

- Off-target checks : Screen related receptors/enzymes to rule out nonspecific effects .

For in vivo models, employ behavioral assays paired with post-mortem histochemical validation .

Advanced: What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

- Dose-response curves : Test at least five concentrations to establish EC/IC values .

- Batch variability : Include certificates of analysis (COA) for each batch and validate purity before use .

- Replication : Perform triplicate experiments across independent batches to account for technical variability .

Document all parameters (e.g., incubation time, temperature) in a standardized metadata format to facilitate data sharing .

Advanced: How should researchers address contradictory results in studies evaluating this compound’s efficacy?

- Meta-analysis : Pool data from independent studies to identify trends or confounding variables (e.g., differences in cell lines or animal strains) .

- Cross-validation : Replicate experiments using alternative methods (e.g., fluorescence imaging vs. radiometric assays) .

- Contextual factors : Control for variables like oxygen tension in cell culture or circadian rhythms in animal studies .

Advanced: What protocols ensure reproducibility when using this compound in cellular assays?

- Standardized workflows : Adopt MIACARM guidelines for metadata reporting, including assay conditions (e.g., pH, serum concentration) and instrument calibration .

- Inter-laboratory validation : Share protocols via platforms like protocols.io and conduct round-robin testing .

- Stability testing : Monitor compound degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies .

Advanced: What are the key differences in experimental outcomes when using this compound in in vitro vs. in vivo models?

- In vitro : Optimize solubility using biocompatible solvents (e.g., DMSO ≤0.1%) and confirm membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

- In vivo : Account for pharmacokinetic variables (e.g., bioavailability, blood-brain barrier penetration) using tracer studies (e.g., radiolabeled bicisate) .

- Toxicity screens : Perform hepatocyte and cardiomyocyte toxicity assays before advancing to animal trials .

Advanced: How can researchers ensure accurate quantification of this compound in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .

- Analytical methods : Employ LC-MS/MS with deuterated internal standards (e.g., bicisate-D8) for high sensitivity and specificity .

- Calibration curves : Validate linearity across the expected concentration range (e.g., 1 nM–10 µM) with R ≥0.99 .

Advanced: What strategies mitigate degradation of this compound during long-term studies?

- Storage : Lyophilize aliquots and store at -80°C under inert gas (e.g., argon) to prevent hydrolysis .

- In-use stability : Monitor pH shifts in buffer solutions and replenish fresh stock weekly .

- Degradation profiling : Use accelerated stability studies (e.g., 40°C/75% RH) to identify breakdown products via LC-MS .

Advanced: How can this compound be integrated into studies exploring synergistic drug combinations?

- Screening matrices : Use factorial design (e.g., 3x3 concentration grids) to test interactions with co-administered compounds .

- Mechanistic synergy : Pair with agents targeting complementary pathways (e.g., bicisate’s neuroprotective effects + antioxidants) .

- Data analysis : Apply Chou-Talalay or Bliss independence models to quantify synergistic, additive, or antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.